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molecular formula C4H9NO3 B6594311 L-threonine CAS No. 7004-04-8

L-threonine

Cat. No. B6594311
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C(N)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:9][Si:10]([OH:11])([OH:12])[OH:13].[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8]>>[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8].[SiH3:10][OH:11]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](O)(O)O
Name
CC(O)C(N)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)C(N)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
CC(O)C(N)C(=O)O
Name
Type
product
Smiles
O[SiH3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C(N)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C(N)C(=O)O
Name
O[SiH3]

Identifiers

REACTION_SMILES
[CH3:9][Si:10]([OH:11])([OH:12])[OH:13].[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8]>>[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8].[SiH3:10][OH:11]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](O)(O)O
Name
CC(O)C(N)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)C(N)C(=O)O

Outcomes

Product
Name
CC(O)C(N)C(=O)O
Type
product
Smiles
CC(O)C(N)C(=O)O
Name
O[SiH3]
Type
product
Smiles
O[SiH3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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